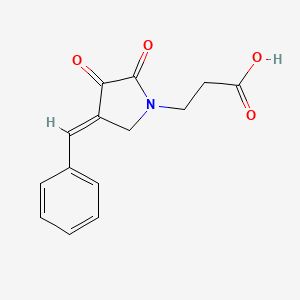

3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid

Description

3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a 4-benzylidene-2,3-dioxopyrrolidine moiety.

Properties

CAS No. |

76628-83-6 |

|---|---|

Molecular Formula |

C14H13NO4 |

Molecular Weight |

259.26 g/mol |

IUPAC Name |

3-[(4E)-4-benzylidene-2,3-dioxopyrrolidin-1-yl]propanoic acid |

InChI |

InChI=1S/C14H13NO4/c16-12(17)6-7-15-9-11(13(18)14(15)19)8-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,16,17)/b11-8+ |

InChI Key |

XKWFVQIWIXUCSQ-DHZHZOJOSA-N |

Isomeric SMILES |

C1/C(=C\C2=CC=CC=C2)/C(=O)C(=O)N1CCC(=O)O |

Canonical SMILES |

C1C(=CC2=CC=CC=C2)C(=O)C(=O)N1CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid typically involves the reaction of 4-benzylidene-2,3-dioxopyrrolidine with propanoic acid under specific conditions. One common method includes the use of acid catalysts to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity :

- Anti-inflammatory Properties :

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics against resistant bacterial strains.

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the efficacy of various dioxopyrrolidine derivatives, including this compound. The findings indicated significant cytotoxicity against breast and colon cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

Anti-inflammatory Mechanism

In a separate study focused on anti-inflammatory effects, researchers evaluated the compound's ability to modulate inflammatory pathways. The results demonstrated that it effectively reduced the expression of COX-2 and TNF-alpha in vitro, suggesting its potential in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can form covalent or non-covalent interactions with active sites, leading to inhibition or modulation of biological pathways. The dioxopyrrolidinyl moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

3-Phenylpropanoic Acid Derivatives

- Chlorinated Derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid): These compounds, isolated from marine actinomycetes, exhibit antimicrobial activity against Escherichia coli and Staphylococcus aureus . The chlorine atoms enhance electrophilicity and membrane permeability, contributing to their bioactivity.

- Esters (e.g., 3-(methylthio)propanoic acid methyl/ethyl esters): Found in pineapple varieties, these esters contribute to fruity aromas. Their OAVs (Odor Activity Values) highlight their role in flavor chemistry . Unlike the target compound, these lack heterocyclic rings, emphasizing functional diversity in propanoic acid derivatives.

Dioxopyrrolidin-Containing Propanoic Acids

- 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid: This analog shares the dioxopyrrolidin ring but lacks the benzylidene group. It is associated with safety risks, including skin and respiratory irritation, necessitating careful handling . The benzylidene substitution in the target compound may alter toxicity profiles due to steric shielding or metabolic stability.

Heterocyclic Propanoic Acid Derivatives

- 3-(2-Oxo-2H-pyran-6-yl)propanoic Acid: Features a pyran ring instead of pyrrolidin. Demonstrates moderate antifungal activity against Aspergillus niger , suggesting that heterocycle type significantly influences bioactivity.

Physicochemical Properties

- Lipophilicity: The benzylidene group in the target compound likely increases logP compared to non-aromatic analogs (e.g., 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid), enhancing membrane permeability.

- Acidity: The electron-withdrawing dioxopyrrolidin ring may lower the pKa of the propanoic acid group relative to simpler derivatives like 3-phenylpropanoic acid.

Biological Activity

3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid, with the CAS number 76628-83-6, is a compound belonging to the class of 2,3-dioxopyrrolidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of anticonvulsant research. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.

- Molecular Formula : C14H13NO4

- Molecular Weight : 259.2573 g/mol

- Structure : The compound features a pyrrolidine ring with a benzylidene substituent and a propanoic acid moiety.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aldehydes with pyrrolidine derivatives. A common method includes:

- Condensation of benzaldehyde derivatives with 2,3-dioxopyrrolidine under acidic conditions.

- Subsequent functionalization to introduce the propanoic acid group.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of compounds related to this compound. In particular:

- Mechanism of Action : The compound is believed to interact with voltage-sensitive sodium channels, which play a crucial role in neuronal excitability and seizure propagation .

- Pharmacological Evaluation : In vivo studies using models such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests have shown promising results:

- Compounds derived from similar structures exhibited significant protection against seizures at doses as low as 31.64 mg/kg (ED50 for MES) .

- Comparative studies indicated that certain derivatives offered better safety profiles than established antiepileptic drugs like valproic acid and ethosuximide .

Case Studies

Several studies have documented the biological activity of related compounds:

Safety and Toxicity

The acute neurological toxicity was assessed using rotarod tests, revealing that many derivatives exhibited lower toxicity compared to standard AEDs. This suggests a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.